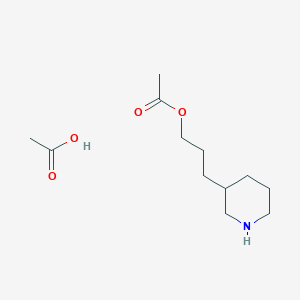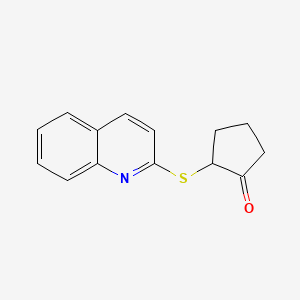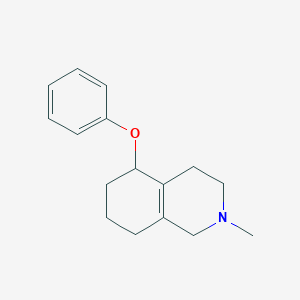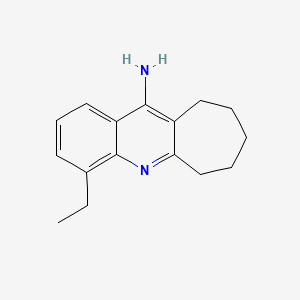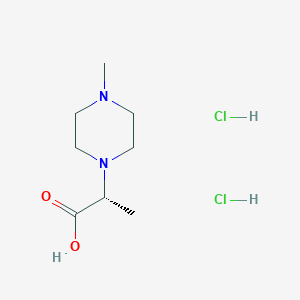
6-Bromoisoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromoisoquinoline hydrochloride is a chemical compound with the molecular formula C9H7BrClN It is a derivative of isoquinoline, where a bromine atom is substituted at the 6th position of the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoisoquinoline hydrochloride typically involves the bromination of isoquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. For instance, the copper-catalyzed hydrolysis of bromoisoquinolines has been optimized to prevent the formation of copper (II) complexes, ensuring higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromoisoquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted isoquinolines
- Oxidized or reduced isoquinoline derivatives
- Coupled products with various aryl or alkyl groups
Applications De Recherche Scientifique
6-Bromoisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromoisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. The bromine atom at the 6th position enhances its reactivity, allowing it to participate in various biochemical reactions. It can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparaison Avec Des Composés Similaires
6-Bromoquinoline: Similar in structure but lacks the isoquinoline framework.
7-Bromoisoquinoline: Bromine atom is at the 7th position instead of the 6th.
4-Bromoquinoline: Bromine atom is at the 4th position on the quinoline ring.
Uniqueness: 6-Bromoisoquinoline hydrochloride is unique due to the specific position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable compound in the synthesis of unique derivatives and in various research applications .
Propriétés
Numéro CAS |
1810070-25-7 |
|---|---|
Formule moléculaire |
C9H7BrClN |
Poids moléculaire |
244.51 g/mol |
Nom IUPAC |
6-bromoisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H6BrN.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-6H;1H |
Clé InChI |
NNGJJGYJBKXZGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2)C=C1Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


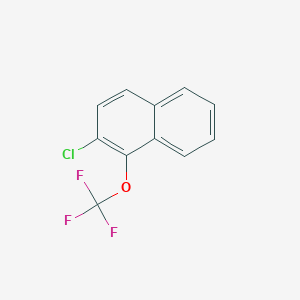

![2-(6-Fluoropyridin-3-YL)-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11867721.png)
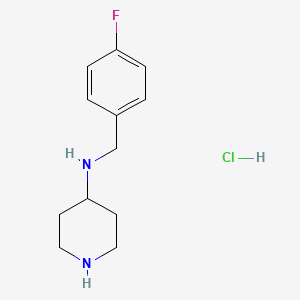

![[2,4'-Bipyridine]-3',5-dicarboxylic acid](/img/structure/B11867734.png)
![Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11867738.png)
